![molecular formula C20H23NO B14503073 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one CAS No. 62796-69-4](/img/structure/B14503073.png)
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a naphthylamino group attached to a bicycloheptane framework, which is further substituted with three methyl groups. The compound’s molecular formula is C21H23NO, and it has a molecular weight of 305.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with naphthylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The naphthylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Isoborneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Uniqueness
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds like camphor and borneol, which lack this functional group and therefore exhibit different reactivity and applications .
特性
CAS番号 |
62796-69-4 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
1,7,7-trimethyl-3-(naphthalen-1-ylamino)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C20H23NO/c1-19(2)15-11-12-20(19,3)18(22)17(15)21-16-10-6-8-13-7-4-5-9-14(13)16/h4-10,15,17,21H,11-12H2,1-3H3 |
InChIキー |
KWZITZVOFVMIPC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2NC3=CC=CC4=CC=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


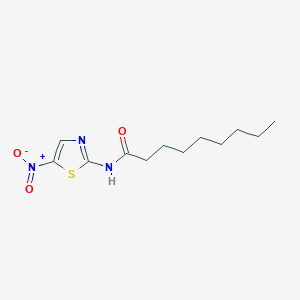

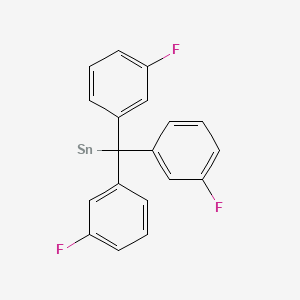

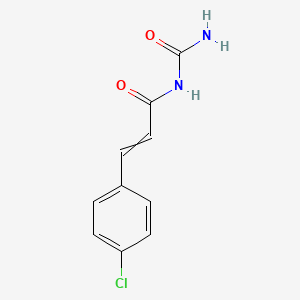

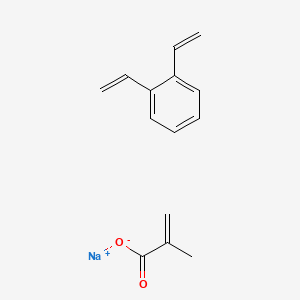
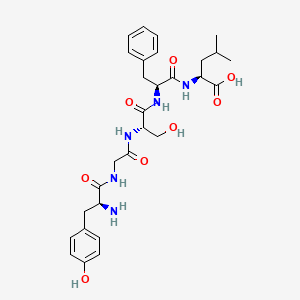
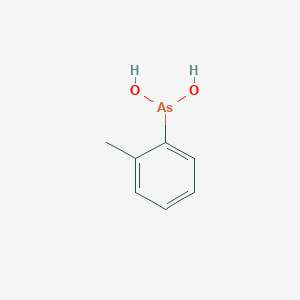
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
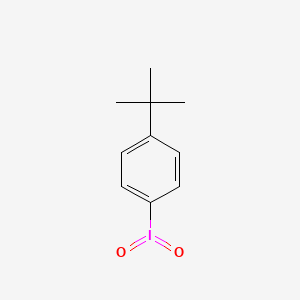
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)


